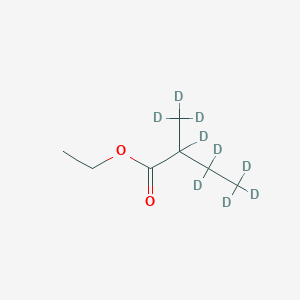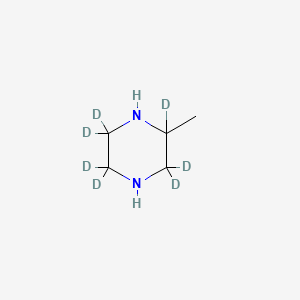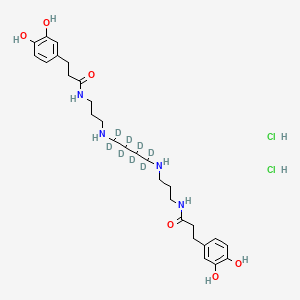
Zikv-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zikv-IN-2 is a compound that has garnered significant attention due to its potential antiviral properties, particularly against the Zika virus. The Zika virus is a flavivirus transmitted primarily by Aedes mosquitoes and has been associated with severe neurological complications such as microcephaly in newborns and Guillain-Barré syndrome in adults . This compound is designed to inhibit the replication of the Zika virus, making it a promising candidate for therapeutic development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Zikv-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: This step involves the construction of the basic molecular framework using techniques such as cyclization or condensation reactions.
Functional Group Introduction: Various functional groups are introduced to the core structure through reactions such as halogenation, alkylation, or acylation.
Purification: The final compound is purified using techniques like recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Zikv-IN-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, alkylating agents, and nucleophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific functional groups involved For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines
Aplicaciones Científicas De Investigación
Zikv-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its antiviral properties, particularly against the Zika virus, and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent for treating Zika virus infections and related complications.
Mecanismo De Acción
Zikv-IN-2 exerts its effects by inhibiting the replication of the Zika virus. It targets specific viral proteins involved in the replication process, such as the NS2B-NS3 protease and the NS5 polymerase . By binding to these proteins, this compound prevents the virus from replicating its RNA, thereby halting the infection cycle.
Comparación Con Compuestos Similares
Similar Compounds
Quinacrine: An antimalarial drug that has shown activity against the Zika virus.
Mefloquine: Another antimalarial with potential anti-Zika properties.
GSK369796: A compound identified through computational modeling as having activity against the Zika virus.
Uniqueness of Zikv-IN-2
This compound is unique due to its specific targeting of the Zika virus replication machinery. Unlike other compounds that may have broader antiviral activity, this compound is designed to specifically inhibit the Zika virus, making it a more targeted and potentially effective therapeutic option.
Propiedades
Fórmula molecular |
C39H42O4 |
|---|---|
Peso molecular |
574.7 g/mol |
Nombre IUPAC |
4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5,8a-dimethyl-2-methylidene-5-(trityloxymethyl)-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one |
InChI |
InChI=1S/C39H42O4/c1-28-19-22-34-37(2,33(28)21-20-29-24-26-42-36(29)41)25-23-35(40)38(34,3)27-43-39(30-13-7-4-8-14-30,31-15-9-5-10-16-31)32-17-11-6-12-18-32/h4-18,20-21,24,33-35,40H,1,19,22-23,25-27H2,2-3H3/b21-20+/t33-,34+,35-,37+,38+/m1/s1 |
Clave InChI |
YMRKCFKUFVIBLB-ZTMLUBLPSA-N |
SMILES isomérico |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2/C=C/C3=CCOC3=O)(C)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O |
SMILES canónico |
CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2R,3S,5R)-2-[2-chloro-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399061.png)

![[(1R,2R,3E,7S,11E,13S,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] pyridin-3-ylmethyl carbonate](/img/structure/B12399075.png)








